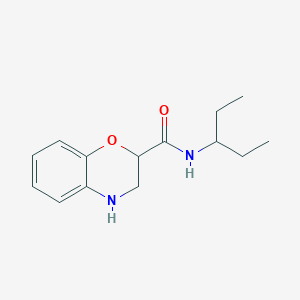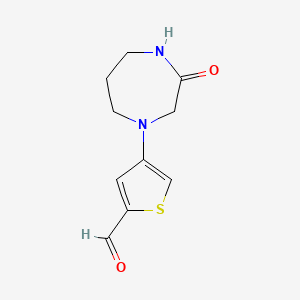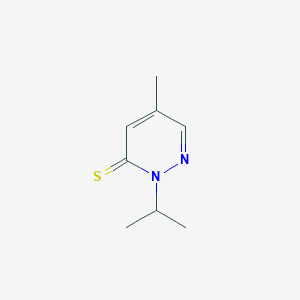![molecular formula C12H18ClNO2S B13194921 2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is an organic compound that features a pyrrolidine ring substituted with a sulfonylmethyl group attached to a 4-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the following steps:
Formation of the sulfonylmethyl intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nucleophile, such as sodium methoxide, to form the sulfonylmethyl intermediate.
Substitution reaction: The sulfonylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the desired product.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the pyrrolidine ring can interact with various biological pathways, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-METHYLPHENYL)SULFONYL]ETHANAMINE: This compound has a similar sulfonylmethyl group but differs in the presence of an ethanamine moiety instead of a pyrrolidine ring.
4-METHYLPHENYL)SULFONYL]OXY}METHYL 4-METHYLBENZENESULFONATE: This compound features a similar sulfonyl group but with different substituents.
Uniqueness
2-([(4-METHYLPHENYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE is unique due to the presence of both the pyrrolidine ring and the sulfonylmethyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H18ClNO2S |
|---|---|
Peso molecular |
275.80 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylmethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-10-4-6-12(7-5-10)16(14,15)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
Clave InChI |
DHZDKJSQJRQVLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)











![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
